3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-(3-amino-4-methylphenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-6(4-7(5)10)8-11-9(14)13-12-8/h2-4H,10H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQGIBOUWGEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, antiangiogenic effects, and potential antioxidant activities.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 3-amino-1,2,4-triazole scaffold. For instance, research indicated that derivatives of this scaffold exhibited significant cytotoxic effects against various cancer cell lines. The evaluation was performed using the XTT assay across multiple cell lines, revealing that modifications at the 3-position of the triazole could enhance activity.
Key Findings:
- Cell Lines Tested: The compound was tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HT29) cancer cells.
- Mechanism of Action: The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | Apoptosis |
| This compound | A549 | 12.8 | Cell Cycle Arrest |
| This compound | HT29 | 9.0 | Apoptosis |
Antiangiogenic Activity
In addition to its anticancer properties, this compound has shown promising antiangiogenic effects. Angiogenesis is a critical process in tumor growth and metastasis; thus, inhibiting this process can be an effective therapeutic strategy.
Research Insights:
- In Vitro Studies: The compound inhibited endothelial cell proliferation and migration in vitro.
- In Vivo Studies: Animal models demonstrated reduced vascularization in tumors treated with the compound.
Antioxidant Activity
Another area of interest is the antioxidant capacity of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
Results:
Studies have shown that this compound exhibits significant DPPH radical scavenging ability compared to standard antioxidants like ascorbic acid.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 66.8 |
| Ascorbic Acid | 70.0 |
Case Studies
In a notable case study published in PubMed, researchers synthesized various derivatives of triazole compounds and evaluated their biological activities. The findings indicated that specific structural modifications could lead to enhanced anticancer and antiangiogenic activities .
Chemical Reactions Analysis
Substitution Reactions
The 3-amino group on the aromatic ring participates in electrophilic substitution:
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Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetylated derivatives under mild conditions (25–60°C). This reaction preserves the triazolone core while modifying solubility and biological activity.
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Diazotization : Forms diazonium salts at low temperatures (0–5°C), enabling coupling with phenols or amines to generate azo derivatives.
Condensation Reactions
The amino group undergoes condensation with carbonyl compounds:
For example, reaction with 4-methoxybenzaldehyde yields a Schiff base used in Mannich reactions to synthesize antimicrobial hybrids .
Cycloaddition Reactions
The triazolone ring participates in 1,3-dipolar cycloadditions :
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Reacts with alkynes (e.g., phenylacetylene) to form triazolo-fused bicyclic systems under copper catalysis.
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Products include triazolo[1,5-a]pyrimidines , which are explored for antitumor applications .
Alkylation and Arylation
N-Alkylation of the triazolone NH group:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Methyl iodide | N-Methyltriazolone derivative | NaOEt, reflux | |
| Ethyl bromide | N-Ethyltriazolone derivative | K₂CO₃, DMF |
Alkylation enhances lipophilicity, influencing pharmacokinetic properties .
Coordination Chemistry
The triazolone’s carbonyl oxygen and amino nitrogen act as ligands:
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Forms stable complexes with Cu(II) and Fe(III) in aqueous ethanol.
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Example : [Cu(C₁₀H₁₀N₄O)₂Cl₂] exhibits square-planar geometry, confirmed by UV-Vis and EPR spectroscopy.
Oxidation and Reduction
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Oxidation : The amino group oxidizes to nitro under strong oxidants (e.g., KMnO₄/H₂SO₄), yielding 3-nitro-4-methylphenyltriazolone .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazolone ring to a dihydrotriazole, though this is reversible under acidic conditions.
Mannich Reactions
Reacts with formaldehyde and secondary amines (e.g., methylpiperazine) to form Mannich bases :
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Products : Hybrid molecules with enhanced antibacterial activity against S. aureus (MIC: 8–16 µg/mL) .
Heterocyclic Ring Expansion
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and chemical properties of 3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be contextualized by comparing it to analogs with varying substituents. Below is a detailed comparison based on research findings:
Table 1: Key Properties of Selected 4,5-Dihydro-1H-1,2,4-Triazol-5-One Derivatives
Structural and Acidity Comparisons
- Substituent Effects on Acidity: The pKa of the triazolone N-H group varies with substituent electron-withdrawing/donating effects. For example: Electron-donating groups (e.g., 4-hydroxybenzylidenamino) increase pKa (10.1 in DMF) due to reduced N-H acidity . Electron-withdrawing substituents (e.g., 3-furylcarbonyloxy) lower pKa (8.5 in tert-butyl alcohol) by stabilizing the deprotonated form . The target compound’s 3-amino-4-methylphenyl group exhibits moderate acidity (pKa 9.2) due to the amino group’s electron-donating resonance effects .
Spectral and Computational Insights : DFT and HF calculations on analogs (e.g., 3-(p-methoxybenzyl) derivatives) reveal that substituents alter HOMO-LUMO gaps and dipole moments, impacting reactivity . For instance, methoxy groups enhance electron delocalization, correlating with improved antioxidant activity .
Q & A
Q. What are the standard synthetic routes for 3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one?
Methodological Answer: The compound is typically synthesized via condensation reactions between 3-amino-4-methylphenyl-substituted precursors and aldehydes or ketones. For example:
React 3-(3-amino-4-methylphenyl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with a carbonyl compound (e.g., thiophene-2-carboxaldehyde) under reflux in ethanol or acetic acid .
Purify the product via recrystallization (e.g., using ethanol or DMF/water mixtures).
Characterize using IR (C=O stretch ~1650–1750 cm⁻¹, NH stretches ~3200–3400 cm⁻¹), ¹H/¹³C-NMR (aromatic protons at δ 6.5–8.0 ppm, triazolone ring protons at δ 2.5–4.0 ppm), and elemental analysis .
Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of functional groups (e.g., NH₂, C=O). For example, the triazolone C=O stretch appears at ~1700 cm⁻¹ .
- ¹H/¹³C-NMR : Identify substituent environments. The methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns dependent on substitution .
- UV-Vis : Monitor π→π* transitions in conjugated systems (e.g., λmax ~250–300 nm for aryl substituents) .
Q. What computational methods are used to predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP/6-31G(d)) to calculate bond lengths, angles, and dipole moments .
- HOMO-LUMO Analysis : Evaluate electron distribution and reactivity. For triazolone derivatives, HOMO energies typically range from -6.5 to -5.5 eV, indicating moderate electrophilicity .
- GIAO NMR Calculations : Compare theoretical and experimental NMR shifts using linear regression (δ_exp = a + b·δ_calc) to validate structural models .
Advanced Research Questions
Q. How do solvent effects influence the determination of acidity constants (pKa) for this compound in non-aqueous media?
Methodological Answer:
-
Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or acetonitrile. The pKa values vary due to solvent polarity and hydrogen-bonding capacity. For example:
Solvent pKa Range Reference Isopropyl alcohol 9.5–11.2 Acetonitrile 8.8–10.5 -
Regression Analysis : Apply the Hammett equation to correlate substituent effects with acidity. Electron-withdrawing groups lower pKa by stabilizing deprotonated forms .
Q. What challenges arise when reconciling experimental and theoretical NMR chemical shifts for this compound?
Methodological Answer:
- Basis Set Limitations : Smaller basis sets (e.g., 6-31G(d)) may underestimate shielding effects. Upgrading to 6-311++G(d,p) improves accuracy but increases computational cost .
- Solvent Corrections : Use the Polarizable Continuum Model (PCM) to account for solvent-induced shifts. For example, DMSO increases NH proton deshielding by ~0.5 ppm .
- Statistical Validation : Calculate standard errors (e.g., <0.3 ppm for ¹H-NMR) using regression models (δ_exp = a + b·δ_calc) .
Q. How can structure-activity relationships (SAR) guide the design of triazolone derivatives with enhanced antioxidant activity?
Methodological Answer:
-
In Vitro Assays : Use DPPH radical scavenging (IC50 values) and ferric-reducing power (FRAP) to quantify activity. For example:
Derivative Substituent IC50 (μM) FRAP (μM Fe²⁺/g) Reference Thiophene 28.5 450 Methoxyphenyl 35.2 380 -
Electron-Donating Groups : Substituents like -OCH₃ or -NH₂ enhance radical scavenging by stabilizing phenolic radicals .
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In Silico Screening : Use molecular docking to predict interactions with ROS-related enzymes (e.g., xanthine oxidase) .
Data Contradictions and Resolution
Q. Discrepancies in reported thermodynamic properties (e.g., dipole moments) across studies: How to resolve?
Methodological Answer:
- Functional Selection : B3LYP tends to overestimate dipole moments compared to HF. For triazolones, B3LYP/6-31G(d) yields dipole moments ~4.5–5.5 Debye, whereas HF predicts ~3.8–4.2 Debye .
- Experimental Validation : Compare with gas-phase dipole measurements (e.g., microwave spectroscopy) or solvent-dependent dielectric studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
